(2E)-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-phenylprop-2-enamide
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Overview
Description
(2E)-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-phenylprop-2-enamide is a synthetic organic compound characterized by its unique chemical structure, which includes a bromophenoxy group, a trichloroethyl group, and a phenylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-phenylprop-2-enamide typically involves the reaction of 4-bromophenol with trichloroacetyl chloride to form 4-bromophenoxytrichloroacetyl chloride. This intermediate is then reacted with 3-phenylprop-2-enamide under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-phenylprop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromophenoxy group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically conducted under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
(2E)-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-phenylprop-2-enamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2E)-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- (2E)-1-(4-Bromophenyl)-3-(2-furyl)-2-propen-1-one
- 2-((E)-{2-[2-(4-Bromophenoxy)propionyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate .
Uniqueness
What sets (2E)-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-phenylprop-2-enamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H13BrCl3NO2 |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
(E)-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C17H13BrCl3NO2/c18-13-7-9-14(10-8-13)24-16(17(19,20)21)22-15(23)11-6-12-4-2-1-3-5-12/h1-11,16H,(H,22,23)/b11-6+ |
InChI Key |
WVOIEORSEWMOPI-IZZDOVSWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=C(C=C2)Br |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)OC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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